TT-301 Improves Vestibulomotor Function in Traumatic Brain Injury (TBI) Model Compared to Vehicle Control
TT-301 treatment resulted in a significant improvement in vestibulomotor function in a murine model of TBI. The Rotorod performance of TT-301-treated animals was directly compared to that of a vehicle (saline)-treated control group [1].
| Evidence Dimension | Vestibulomotor functional recovery (Rotorod performance) |
|---|---|
| Target Compound Data | 52.7% improvement in Rotorod performance at day 7 post-injury (n=12; P < 0.05) |
| Comparator Or Baseline | Vehicle (saline)-treated control group |
| Quantified Difference | 52.7% relative improvement vs. vehicle |
| Conditions | Murine controlled cortical impact (CCI) model of TBI; TT-301 administered post-injury and then for four subsequent days. |
Why This Matters
This provides direct, in vivo functional evidence of TT-301's efficacy in a gold-standard TBI model, a key differentiator for labs studying therapeutic interventions for brain injury.
- [1] James ML, et al. TT-301 inhibits microglial activation and improves outcome after central nervous system injury in adult mice. Anesthesiology. 2012 Jun;116(6):1299-311. View Source
